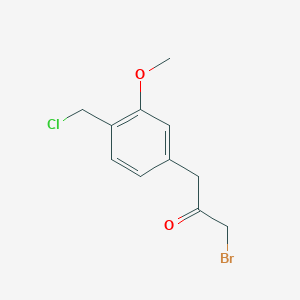
1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of a suitable phenylpropane derivative followed by chloromethylation and methoxylation under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or alkanes.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with a strong oxidizing agent can produce a ketone.
Scientific Research Applications
1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one exerts its effects involves its ability to interact with various molecular targets. The bromine and chlorine atoms make the compound highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
1-Bromo-3-(4-(chloromethyl)-3-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-(4-(chloromethyl)-2-methoxyphenyl)propan-2-one: This compound has a similar structure but with the methoxy group in a different position, which can affect its reactivity and biological activity.
1-Bromo-3-(4-(chloromethyl)-3-hydroxyphenyl)propan-2-one: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s chemical properties and interactions.
1-Bromo-3-(4-(chloromethyl)-3-methylphenyl)propan-2-one: The replacement of the methoxy group with a methyl group can change the compound’s hydrophobicity and reactivity.
Properties
Molecular Formula |
C11H12BrClO2 |
|---|---|
Molecular Weight |
291.57 g/mol |
IUPAC Name |
1-bromo-3-[4-(chloromethyl)-3-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H12BrClO2/c1-15-11-5-8(4-10(14)6-12)2-3-9(11)7-13/h2-3,5H,4,6-7H2,1H3 |
InChI Key |
PEJOTQGVDHKYEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)CBr)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















